molecular formula C16H13FN2OS B13405117 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

Cat. No.: B13405117
M. Wt: 300.4 g/mol
InChI Key: ZAXHNKJPLSNYDZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound that features both fluorophenyl and methoxyphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thione compound. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione
  • 5-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione
  • 5-(4-Methylphenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

Uniqueness

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H13FN2OS

Molecular Weight

300.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione

InChI

InChI=1S/C16H13FN2OS/c1-20-14-8-6-13(7-9-14)19-15(10-18-16(19)21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,21)

InChI Key

ZAXHNKJPLSNYDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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